molecular formula C11H9NO3 B14754264 3-(2-Methoxyphenyl)pyrrole-2,5-dione

3-(2-Methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B14754264
M. Wt: 203.19 g/mol
InChI Key: BBIYIZURAAIADB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 2-methoxyphenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)pyrrole-2,5-dione can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine. For instance, the condensation of 2,5-hexanedione with 3-aminobenzonitrile can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Paal–Knorr reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-7(9)8-6-10(13)12-11(8)14/h2-6H,1H3,(H,12,13,14)

InChI Key

BBIYIZURAAIADB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC2=O

Origin of Product

United States

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